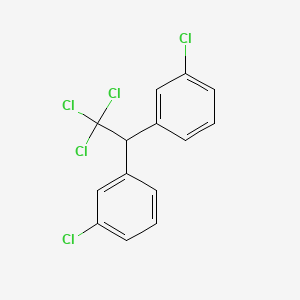
1,3-Dipentyltrisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipentyltrisulfane: is an organosulfur compound characterized by the presence of three sulfur atoms linked in a chain between two pentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipentyltrisulfane can be synthesized through several methods. One common approach involves the reaction of pentyl halides with sodium thiosulfate and sodium sulfide in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, with the formation of the trisulfane linkage facilitated by the nucleophilic attack of the sulfide ion on the halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipentyltrisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield disulfides or thiols.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl or aryl halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted trisulfanes.
Scientific Research Applications
Chemistry: 1,3-Dipentyltrisulfane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1,3-Dipentyltrisulfane involves its interaction with cellular components, leading to various biological effects. The compound can modulate oxidative stress by acting as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.
Comparison with Similar Compounds
1,3-Diallyltrisulfane: Known for its antimicrobial and anticancer properties.
1,3-Diphenyltrisulfane:
1,3-Dibutyltrisulfane: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: 1,3-Dipentyltrisulfane stands out due to its specific alkyl chain length, which influences its chemical reactivity and biological activity. The pentyl groups provide a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
13730-36-4 |
|---|---|
Molecular Formula |
C10H22S3 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
1-(pentyltrisulfanyl)pentane |
InChI |
InChI=1S/C10H22S3/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
WYFBNKJWRKAKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSSSCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)
![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815418.png)







![5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde](/img/structure/B12815454.png)


